[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
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Overview
Description
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethylsulfamoyl and trifluoromethyl groups, as well as a boronic acid moiety. Its molecular formula is C6H9BF3N3O4S, and it has a molecular weight of 287.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with dimethylsulfamoyl chloride in the presence of a base to form the desired sulfonamide. This intermediate is then subjected to borylation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Substitution: The trifluoromethyl and dimethylsulfamoyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. Its unique structure allows for the formation of diverse biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the pyrazole ring and dimethylsulfamoyl group.
1-(Dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the boronic acid group but shares the pyrazole core structure.
Uniqueness
The uniqueness of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the boronic acid and trifluoromethyl groups allows for versatile applications in synthetic chemistry and drug design .
Properties
IUPAC Name |
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-3-4(7(14)15)5(11-13)6(8,9)10/h3,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGHRKQZUKABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)S(=O)(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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